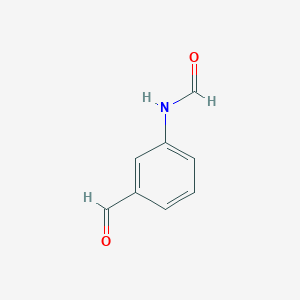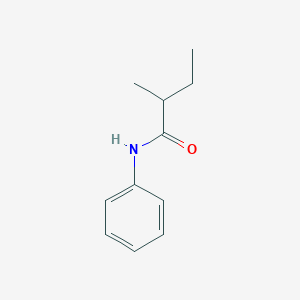
N-(3-Formylphenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-(3-Formylphenyl)formamide” is also known as Formanilide, Carbanilaldehyde, Formamidobenzene, N-Formylaniline, N-Phenylformamide, and Phenyl formamide . It is an amide derived from formic acid . It is a colorless liquid which is miscible with water and has an ammonia-like odor .
Synthesis Analysis
Formamide can be synthesized from CO2 and H2O with Nickel−Iron Nitride Heterostructures under Mild Hydrothermal Conditions . Another method for the synthesis of formamide is through the electrosynthesis of formamide from carbon monoxide and nitrite on a Ru-dispersed Cu nanocluster catalyst . A different approach for the synthesis of formamide is through Borinic Acid Catalysed Transamidation .Molecular Structure Analysis
The molecular structure of “N-(3-Formylphenyl)formamide” can be represented by the formula C7H7NO . The structure of the hydrogen-bond (H-bond) network in mixtures of formamide (FA) and methanol (MeOH) across the entire composition range has been explored using molecular dynamics simulations .Chemical Reactions Analysis
Formamide can serve as a key building block for the synthesis of organic molecules relevant to premetabolic processes . It can undergo various chemical reactions, including the N-formylation of amines using NaBH(OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . It can also participate in the hydrogen-bond network in mixtures of formamide and methanol .Physical And Chemical Properties Analysis
Formamide is a colorless liquid which is miscible with water and has an ammonia-like odor . It has a molecular weight of 121.1366 . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Safety and Hazards
Formamide should not be released into the environment . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . If ingested, do not induce vomiting and call a physician or poison control center immediately . If inhaled, remove to fresh air and give artificial respiration .
Eigenschaften
IUPAC Name |
N-(3-formylphenyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-6H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXQNKVYBUDTOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Formylphenyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)









